molecular formula C11H13NO4 B12124107 p-Nitrobenzoic acid, isobutyl ester CAS No. 99-78-5

p-Nitrobenzoic acid, isobutyl ester

Cat. No.: B12124107
CAS No.: 99-78-5
M. Wt: 223.22 g/mol
InChI Key: DCZWILGYHRWANR-UHFFFAOYSA-N
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Description

. It is an ester derived from p-nitrobenzoic acid and isobutanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl p-nitrobenzoate can be synthesized through the esterification of p-nitrobenzoic acid with isobutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture under reflux to achieve the desired ester product .

Industrial Production Methods

In industrial settings, the production of isobutyl p-nitrobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Isobutyl p-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isobutyl p-nitrobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of isobutyl p-nitrobenzoate primarily involves its reactivity as an ester and a nitro compound. The ester group can undergo hydrolysis, while the nitro group can participate in reduction and substitution reactions. These reactions are facilitated by the presence of specific catalysts and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isobutyl p-nitrobenzoate is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to other esters of p-nitrobenzoic acid. Its isobutyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and industrial processes .

Properties

CAS No.

99-78-5

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-methylpropyl 4-nitrobenzoate

InChI

InChI=1S/C11H13NO4/c1-8(2)7-16-11(13)9-3-5-10(6-4-9)12(14)15/h3-6,8H,7H2,1-2H3

InChI Key

DCZWILGYHRWANR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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